molecular formula C24H20N2O2 B12189158 2-Hydroxy-1-[(4-phenylphenyl)methyl]spiro[2-imidazoline-4,1'-indane]-5-one

2-Hydroxy-1-[(4-phenylphenyl)methyl]spiro[2-imidazoline-4,1'-indane]-5-one

Cat. No.: B12189158
M. Wt: 368.4 g/mol
InChI Key: OTTXUNPWZSOILY-UHFFFAOYSA-N
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Description

2-Hydroxy-1-[(4-phenylphenyl)methyl]spiro[2-imidazoline-4,1’-indane]-5-one is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-[(4-phenylphenyl)methyl]spiro[2-imidazoline-4,1’-indane]-5-one typically involves multi-step organic reactions. One common method includes the condensation of 4-phenylbenzaldehyde with an indane derivative, followed by cyclization and spiro formation under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to maintain the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-[(4-phenylphenyl)methyl]spiro[2-imidazoline-4,1’-indane]-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens and nucleophiles are often used under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Hydroxy-1-[(4-phenylphenyl)methyl]spiro[2-imidazoline-4,1’-indane]-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-[(4-phenylphenyl)methyl]spiro[2-imidazoline-4,1’-indane]-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4’- (2-hydroxyethoxy)-2-methylpropiophenone
  • 1-Propanone, 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-

Uniqueness

2-Hydroxy-1-[(4-phenylphenyl)methyl]spiro[2-imidazoline-4,1’-indane]-5-one is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H20N2O2

Molecular Weight

368.4 g/mol

IUPAC Name

3'-[(4-phenylphenyl)methyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione

InChI

InChI=1S/C24H20N2O2/c27-22-24(15-14-20-8-4-5-9-21(20)24)25-23(28)26(22)16-17-10-12-19(13-11-17)18-6-2-1-3-7-18/h1-13H,14-16H2,(H,25,28)

InChI Key

OTTXUNPWZSOILY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C3=CC=CC=C31)C(=O)N(C(=O)N2)CC4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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